tert-Butyl 4-(aminomethyl)-2,2-dimethylpiperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(aminomethyl)-2,2-dimethylpiperidine-1-carboxylate: is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by a piperidine ring substituted with an aminomethyl group and a tert-butyl ester group. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available piperidine derivatives.
Step 1: The piperidine ring is functionalized by introducing an aminomethyl group. This can be achieved through reductive amination, where a piperidine derivative reacts with formaldehyde and a reducing agent like sodium cyanoborohydride.
Step 2: The resulting aminomethyl-piperidine is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl ester.
Industrial Production Methods: Industrial production of tert-Butyl 4-(aminomethyl)-2,2-dimethylpiperidine-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors to handle the starting materials and reagents.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Quality Control: Ensuring the product meets the required purity standards through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, forming imines or amides.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve nucleophiles like alkyl halides or acyl chlorides.
Major Products:
Oxidation Products: Imines, amides.
Reduction Products: Alcohols.
Substitution Products: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Acts as a building block in the preparation of various pharmaceuticals.
Biology:
- Investigated for its potential as a ligand in receptor studies.
- Used in the synthesis of compounds that interact with biological targets.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.
Industry:
- Utilized in the production of fine chemicals and specialty materials.
- Employed in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism by which tert-Butyl 4-(aminomethyl)-2,2-dimethylpiperidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active aminomethyl-piperidine moiety upon metabolic activation. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors in the central nervous system.
Comparison with Similar Compounds
- tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate
- tert-Butyl 4-(aminomethyl)-2,2-dimethylpiperidine-1-carboxylate
- tert-Butyl 4-(aminomethyl)-3,3-dimethylpiperidine-1-carboxylate
Comparison:
- Structural Differences: The presence of different substituents on the piperidine ring can significantly alter the compound’s reactivity and biological activity.
- Reactivity: this compound is unique due to its specific substitution pattern, which can influence its chemical behavior and interactions.
- Applications: While similar compounds may share some applications, the unique structure of this compound can make it more suitable for certain specialized uses in research and industry.
Biological Activity
tert-Butyl 4-(aminomethyl)-2,2-dimethylpiperidine-1-carboxylate (CAS No. 1534465-74-1) is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a tert-butyl group and an aminomethyl substituent on a dimethylpiperidine core, which may influence its pharmacological properties.
- Molecular Formula : C13H26N2O2
- Molecular Weight : 242.36 g/mol
- Purity : Typically around 95% in commercial preparations
Biological Activity Overview
Research indicates that compounds with piperidine structures exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. The biological activity of this compound is primarily explored through its interactions with various biological targets.
Inhibition of Cholinesterases
One of the notable activities of this compound is its potential to inhibit cholinesterases (AChE and BChE), which are critical in the treatment of neurodegenerative diseases such as Alzheimer's disease. The inhibition of these enzymes can enhance cholinergic neurotransmission, potentially alleviating symptoms associated with cognitive decline.
Inhibition Data
A study reported the following IC50 values for related piperidine derivatives:
- AChE : IC50 = 1.90 ± 0.16 µM
- BChE : IC50 = 0.084 ± 0.008 µM
These values suggest that the compound may exhibit selective inhibition towards BChE over AChE, which is beneficial for minimizing side effects related to excessive cholinergic activity .
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related damage in cells. The compound has been tested for its ability to scavenge free radicals and inhibit lipid peroxidation. In assays such as ABTS and FRAP, it demonstrated significant antioxidant activity, indicating its potential as a protective agent against oxidative damage .
Case Studies and Research Findings
Numerous studies have highlighted the biological potential of piperidine derivatives, including this compound:
- Cancer Therapy : In vitro studies have shown that certain piperidine derivatives induce apoptosis in cancer cell lines, suggesting their role as anticancer agents. For instance, modifications in the piperidine structure have been linked to enhanced cytotoxicity against specific cancer cells .
- Neuroprotection : The ability of this compound to inhibit cholinesterases may also confer neuroprotective effects, making it a candidate for further investigation in Alzheimer's disease models .
- Antimicrobial Activity : Some derivatives have shown promising antibacterial and antifungal activities, although specific data on this compound requires further exploration .
Properties
IUPAC Name |
tert-butyl 4-(aminomethyl)-2,2-dimethylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-7-6-10(9-14)8-13(15,4)5/h10H,6-9,14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUDBVQYJKBHIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCN1C(=O)OC(C)(C)C)CN)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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